5-METHYL-1-[(OXIRAN-2-YL)METHYL]-2,3-DIPHENYL-1H-INDOLE
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Overview
Description
5-METHYL-1-[(OXIRAN-2-YL)METHYL]-2,3-DIPHENYL-1H-INDOLE is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a unique structure with an oxirane (epoxide) ring and two phenyl groups, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-1-[(OXIRAN-2-YL)METHYL]-2,3-DIPHENYL-1H-INDOLE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Oxirane Ring: The oxirane ring can be introduced through the reaction of the indole derivative with epichlorohydrin in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the above synthetic routes, with optimization for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-1-[(OXIRAN-2-YL)METHYL]-2,3-DIPHENYL-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can target the indole core or the oxirane ring, resulting in different reduced products.
Substitution: The phenyl groups and the oxirane ring can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while reduction of the indole core can produce various hydrogenated indole derivatives .
Scientific Research Applications
5-METHYL-1-[(OXIRAN-2-YL)METHYL]-2,3-DIPHENYL-1H-INDOLE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-METHYL-1-[(OXIRAN-2-YL)METHYL]-2,3-DIPHENYL-1H-INDOLE involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(OXIRAN-2-YLMETHYL)-1H-INDOLE-3-CARBALDEHYDE: Similar structure but with an aldehyde group, used in different synthetic applications.
N-(BICYCLO[2.2.1]HEPT-5-EN-ENDO-2-YLMETHYL)-N-[(OXIRAN-2-YL)METHYL]-ARENESULFONAMIDES: Contains a similar oxirane ring but with different substituents, used in the synthesis of dioxiranes.
Uniqueness
5-METHYL-1-[(OXIRAN-2-YL)METHYL]-2,3-DIPHENYL-1H-INDOLE is unique due to its combination of an indole core with an oxirane ring and two phenyl groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
5-methyl-1-(oxiran-2-ylmethyl)-2,3-diphenylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO/c1-17-12-13-22-21(14-17)23(18-8-4-2-5-9-18)24(19-10-6-3-7-11-19)25(22)15-20-16-26-20/h2-14,20H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTAWTBURRRIMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC5CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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